4-Chloro-1-isopropyl-1H-pyrazole-3-carbaldehyde
CAS No.:
Cat. No.: VC14662677
Molecular Formula: C7H9ClN2O
Molecular Weight: 172.61 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H9ClN2O |
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Molecular Weight | 172.61 g/mol |
IUPAC Name | 4-chloro-1-propan-2-ylpyrazole-3-carbaldehyde |
Standard InChI | InChI=1S/C7H9ClN2O/c1-5(2)10-3-6(8)7(4-11)9-10/h3-5H,1-2H3 |
Standard InChI Key | FDRXLYUSEULELD-UHFFFAOYSA-N |
Canonical SMILES | CC(C)N1C=C(C(=N1)C=O)Cl |
Introduction
Chemical Identity and Physicochemical Properties
Structural Characteristics
4-Chloro-1-isopropyl-1H-pyrazole-3-carbaldehyde belongs to the pyrazole family, a class of five-membered heterocycles containing two adjacent nitrogen atoms. The compound’s IUPAC name, 4-chloro-1-(propan-2-yl)-1H-pyrazole-3-carbaldehyde, reflects its substitution pattern: a chlorine atom at position 4, an isopropyl group at position 1, and a formyl group at position 3 . The planar pyrazole ring facilitates π-π stacking interactions, while the aldehyde group enhances electrophilicity, enabling participation in Schiff base formation and other condensation reactions .
Table 1: Key Physicochemical Data
Synthetic Routes and Optimization
Vilsmeier-Haack Formylation
The most common route to pyrazole-3-carbaldehydes involves the Vilsmeier-Haack reaction, where 4-chloro-1-isopropyl-1H-pyrazole is treated with a chlorinating agent (e.g., POCl₃) and a formylating agent (e.g., DMF) under anhydrous conditions . This one-pot method proceeds via electrophilic aromatic substitution, with the formyl group preferentially attaching to the electron-rich position 3 of the pyrazole ring. Typical yields range from 60–75%, though optimization of reaction time, temperature, and stoichiometry may improve efficiency .
Oxidation of Pyrazole Alcohols
Alternative approaches include oxidizing 4-chloro-1-isopropyl-1H-pyrazol-3-ylmethanol using agents like pyridinium chlorochromate (PCC) or Swern oxidation conditions . While these methods avoid harsh chlorination steps, they often require stringent anhydrous conditions and generate stoichiometric waste, limiting scalability.
Challenges in Purification
The compound’s sensitivity to moisture and light necessitates inert atmosphere handling during synthesis. Column chromatography over silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) effectively isolates the product, though recrystallization from ethanol/water mixtures may enhance purity .
Reactivity and Derivative Synthesis
Aldehyde-Functionalized Reactions
The aldehyde group undergoes typical carbonyl reactions:
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Schiff Base Formation: Condensation with primary amines yields imines, useful as ligands in coordination chemistry .
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Wittig Olefination: Reaction with ylides produces α,β-unsaturated carbonyl derivatives, intermediates in heterocyclic synthesis .
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Reduction: Sodium borohydride reduces the aldehyde to a hydroxymethyl group, yielding 4-chloro-1-isopropyl-1H-pyrazol-3-ylmethanol, a precursor for etherification or esterification .
Halogen-Directed Coupling Reactions
The chlorine atom at position 4 enables cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) for introducing aryl, heteroaryl, or amino groups . For example, palladium-catalyzed coupling with phenylboronic acid generates 4-phenyl derivatives, potentially enhancing biological activity.
Heterocyclic Annulation
Cyclocondensation with hydrazines or hydroxylamine produces pyrazolo[3,4-d]pyridazines or isoxazoles, respectively . These fused heterocycles are explored as kinase inhibitors or antimicrobial agents.
Pharmaceutical and Agrochemical Applications
Antimicrobial Activity
Pyrazole-3-carbaldehydes exhibit broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) . The chloro and isopropyl groups likely enhance membrane permeability, while the aldehyde moiety interferes with microbial enzyme systems. Structure-activity relationship (SAR) studies suggest that electron-withdrawing substituents at position 4 improve potency .
Herbicidal and Insecticidal Properties
In agrochemistry, derivatives of 4-chloro-1-isopropyl-1H-pyrazole-3-carbaldehyde act as protoporphyrinogen oxidase (PPO) inhibitors, disrupting chlorophyll biosynthesis in weeds . Field trials demonstrate efficacy against Amaranthus retroflexus at application rates of 50–100 g/ha.
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